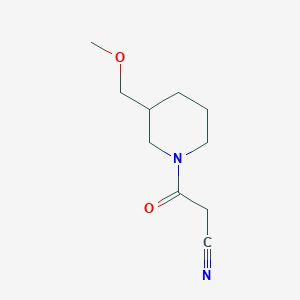
Treprostinil Acyl-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Treprostinil Acyl-beta-D-Glucuronide is a metabolite of treprostinil, a prostacyclin analog used primarily in the treatment of pulmonary arterial hypertension. This compound is formed through the process of acyl glucuronidation, a major metabolic conjugation reaction for carboxylic acid drugs in mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Treprostinil Acyl-beta-D-Glucuronide involves the conjugation of treprostinil with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include an aqueous environment with a suitable buffer to maintain pH stability .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .
Chemical Reactions Analysis
Types of Reactions
Treprostinil Acyl-beta-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of its metabolic stability and potential toxicity .
Common Reagents and Conditions
Common reagents used in the study of this compound reactions include various buffers to maintain pH, and specific enzymes like UGT for glucuronidation. The conditions often involve controlled temperatures and aqueous environments to mimic physiological conditions .
Major Products Formed
The major products formed from the reactions of this compound include its hydrolyzed forms and protein adducts, which are significant in understanding its pharmacokinetics and potential adverse effects .
Scientific Research Applications
Treprostinil Acyl-beta-D-Glucuronide has several scientific research applications:
Mechanism of Action
Treprostinil Acyl-beta-D-Glucuronide exerts its effects primarily through its parent compound, treprostinil. Treprostinil binds and activates the prostacyclin receptor, prostaglandin D2 receptor 1, and prostaglandin E2 receptor 2. This activation leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, promoting vasodilation and inhibition of platelet aggregation . The glucuronidation of treprostinil to form this compound is a detoxification pathway that aids in the excretion of the drug .
Comparison with Similar Compounds
Similar Compounds
Epoprostenol Acyl-beta-D-Glucuronide: Another prostacyclin analog metabolite with similar pharmacological properties but a shorter half-life.
Iloprost Acyl-beta-D-Glucuronide: Similar in function but differs in its stability and pharmacokinetic profile.
Uniqueness
Treprostinil Acyl-beta-D-Glucuronide is unique due to its stability and longer half-life compared to other prostacyclin analogs. This stability allows for more consistent therapeutic effects and fewer dosing requirements .
Properties
Molecular Formula |
C29H42O11 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(3S,6S)-6-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H42O11/c1-2-3-4-7-17(30)9-10-18-19-11-15-6-5-8-22(20(15)12-16(19)13-21(18)31)38-14-23(32)39-29-26(35)24(33)25(34)27(40-29)28(36)37/h5-6,8,16-19,21,24-27,29-31,33-35H,2-4,7,9-14H2,1H3,(H,36,37)/t16-,17?,18+,19-,21+,24?,25-,26?,27?,29+/m0/s1 |
InChI Key |
WGYOJYLHBMLVFP-KWXFKHRRSA-N |
Isomeric SMILES |
CCCCCC(CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


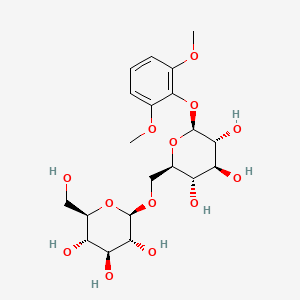
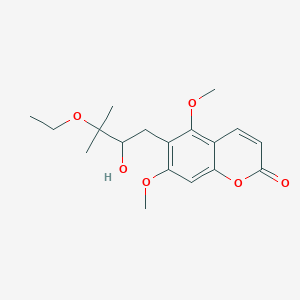
![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)
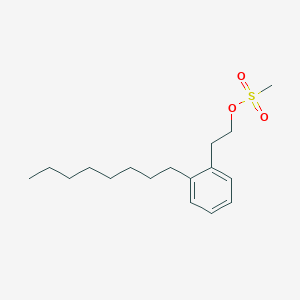
![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)
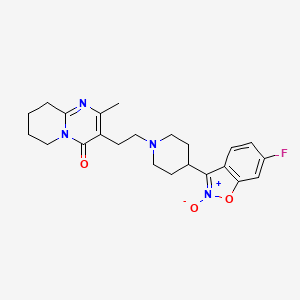
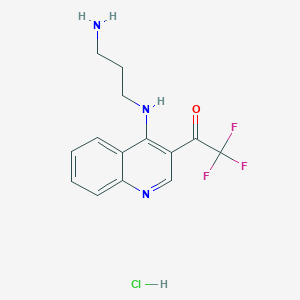
![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)
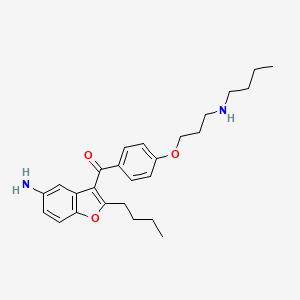

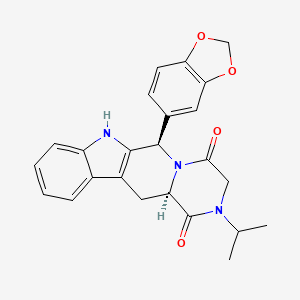
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
